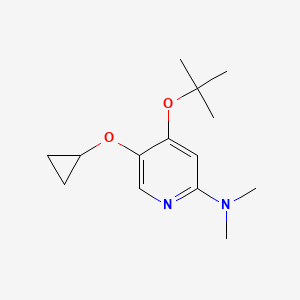
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with a dimethylamine substituent. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives, tert-butyl alcohol, and cyclopropyl alcohol.
Reaction Conditions: The preparation involves the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alcohols, followed by nucleophilic substitution reactions to introduce the tert-butoxy and cyclopropoxy groups onto the pyridine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield.
Chemical Reactions Analysis
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-11-8-13(16(4)5)15-9-12(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
MGVWQXHYXRUVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


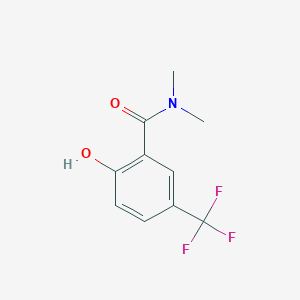
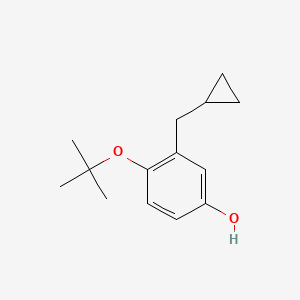


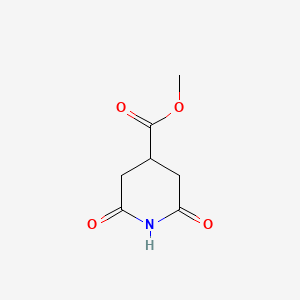
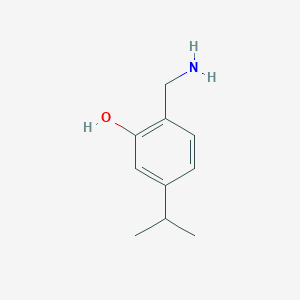
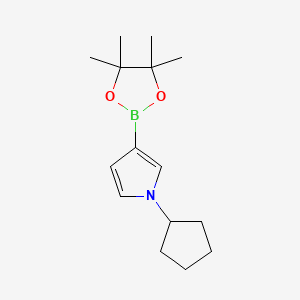
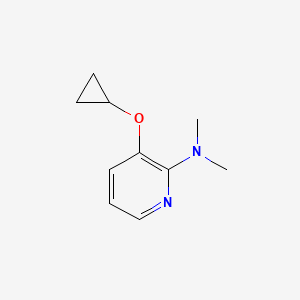

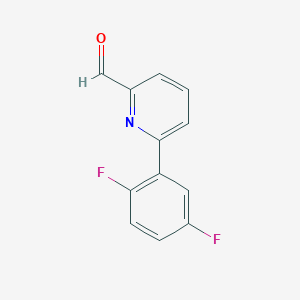
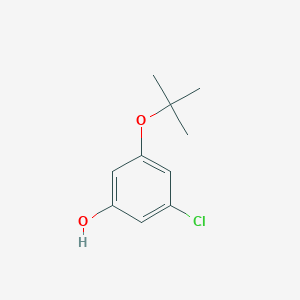

![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)

